molecular formula C8H9NO3 B13674311 4,6-Dimethoxypyridine-2-carbaldehyde

4,6-Dimethoxypyridine-2-carbaldehyde

Cat. No.: B13674311
M. Wt: 167.16 g/mol
InChI Key: WKIHCGXRKMBSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethoxypicolinaldehyde is a chemical compound belonging to the class of pyridine derivatives. It is characterized by the presence of two methoxy groups attached to the 4th and 6th positions of the picolinaldehyde structure. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxypicolinaldehyde typically involves the reaction of 4,6-dimethoxypyridine with an appropriate aldehyde source under controlled conditions. One common method includes the use of Vilsmeier-Haack reaction, where 4,6-dimethoxypyridine is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the desired aldehyde .

Industrial Production Methods

Industrial production of 4,6-Dimethoxypicolinaldehyde may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxypicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dimethoxypicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethoxypicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy groups may also influence the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethoxypicolinaldehyde
  • 4,6-Dimethoxynicotinaldehyde
  • 5-Bromo-3-methoxypicolinaldehyde

Comparison

4,6-Dimethoxypicolinaldehyde is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications based on its structural differences .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

4,6-dimethoxypyridine-2-carbaldehyde

InChI

InChI=1S/C8H9NO3/c1-11-7-3-6(5-10)9-8(4-7)12-2/h3-5H,1-2H3

InChI Key

WKIHCGXRKMBSDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)OC)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.